17-beta-Hydroxy Exemestane, also known as 17-beta-dihydroexemestane, is a steroidal aromatase inhibitor derived from exemestane. It plays a significant role in the treatment of hormone receptor-positive breast cancer in postmenopausal women by inhibiting the aromatase enzyme, which converts androgens into estrogens. This compound is a metabolite of exemestane, which itself is synthesized from the steroid precursor androstene derivatives.
17-beta-Hydroxy Exemestane is classified under the category of steroidal aromatase inhibitors. It is primarily obtained through the metabolic conversion of exemestane in the human body, where it is formed via reduction of the 17-keto group to produce the corresponding 17-beta-hydroxy derivative. This compound exhibits significant biological activity and contributes to the pharmacological effects of exemestane in cancer therapy .
The synthesis of 17-beta-Hydroxy Exemestane can be achieved via several methods, primarily focusing on the reduction of exemestane or its precursors. Key synthetic pathways include:
17-beta-Hydroxy Exemestane participates in various chemical reactions predominantly related to its metabolism:
The mechanism of action for 17-beta-Hydroxy Exemestane primarily revolves around its role as an aromatase inhibitor:
These properties are crucial for understanding its formulation and storage conditions in pharmaceutical applications .
17-beta-Hydroxy Exemestane has several applications in scientific research and clinical practice:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0
CAS No.: